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molecular formula C6H10N2O B8571472 (2S)-1-(1H-imidazol-2-yl)propan-2-ol

(2S)-1-(1H-imidazol-2-yl)propan-2-ol

Cat. No. B8571472
M. Wt: 126.16 g/mol
InChI Key: JHSNSAFVQQRHAD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04690922

Procedure details

Mix 6.8 g imidazole and 15.3 g propylene carbonate and heat at 140° C. for 1 hour. Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1), then with 5→10% methanol in methylene chloride to obtain the title compound of step A.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C1(=O)[O:11][CH:9]([CH3:10])[CH2:8]O1>>[OH:11][CH:9]([CH3:10])[CH2:8][C:2]1[NH:1][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15.3 g
Type
reactant
Smiles
C1(OCC(C)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
OC(CC=1NC=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04690922

Procedure details

Mix 6.8 g imidazole and 15.3 g propylene carbonate and heat at 140° C. for 1 hour. Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1), then with 5→10% methanol in methylene chloride to obtain the title compound of step A.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C1(=O)[O:11][CH:9]([CH3:10])[CH2:8]O1>>[OH:11][CH:9]([CH3:10])[CH2:8][C:2]1[NH:1][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15.3 g
Type
reactant
Smiles
C1(OCC(C)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Chromatograph the resultant residue on silica gel, eluting with methylene chloride:ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
OC(CC=1NC=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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